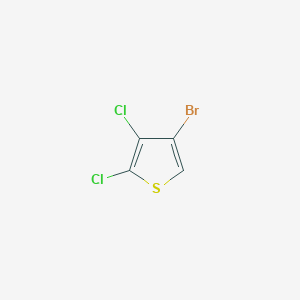
4-Bromo-2,3-dichlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dichlorothiophene is a halogenated thiophene derivative with the molecular formula C4HBrCl2S
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-dichlorothiophene can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of thiophene derivatives. For instance, starting with 2,3-dichlorothiophene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene 1,1-dioxide or reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Major products include thiophene 1,1-dioxide derivatives.
Reduction: Products include dihydrothiophene derivatives.
Scientific Research Applications
4-Bromo-2,3-dichlorothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dichlorothiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
- 3-Bromo-2,5-dichlorothiophene
Uniqueness
4-Bromo-2,3-dichlorothiophene is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other halogenated thiophenes. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science .
Properties
Molecular Formula |
C4HBrCl2S |
|---|---|
Molecular Weight |
231.92 g/mol |
IUPAC Name |
4-bromo-2,3-dichlorothiophene |
InChI |
InChI=1S/C4HBrCl2S/c5-2-1-8-4(7)3(2)6/h1H |
InChI Key |
VCMANBMYQDPNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


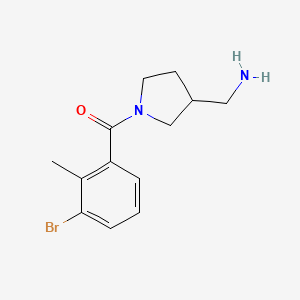
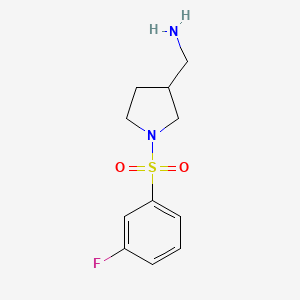
![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)

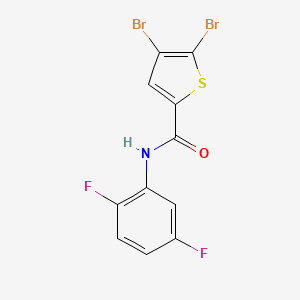
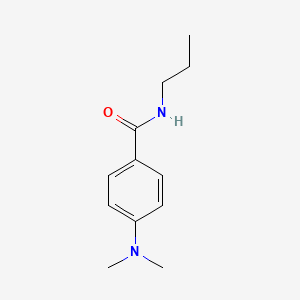
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
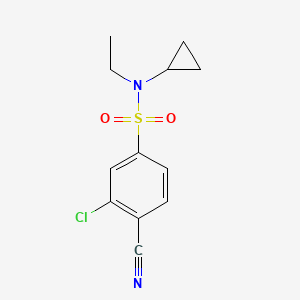



![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
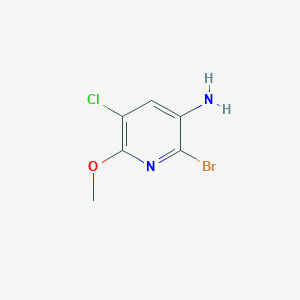
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
